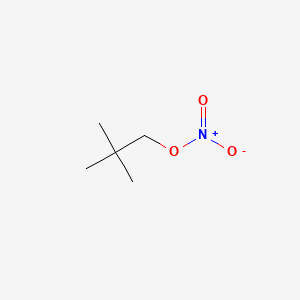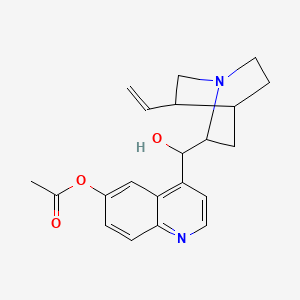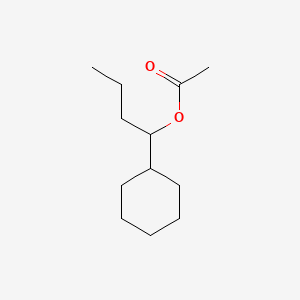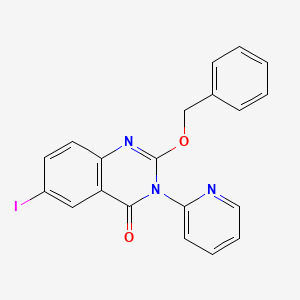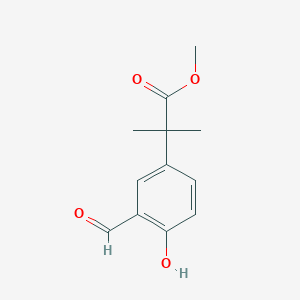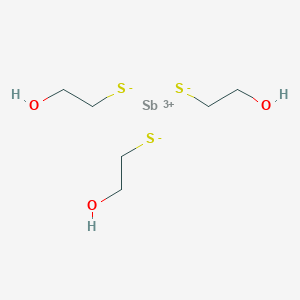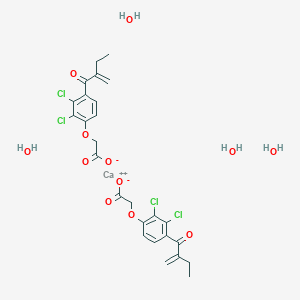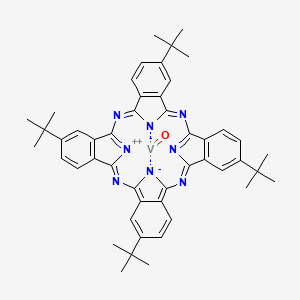
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt is a complex organic compound with significant applications in various fields. It is known for its vibrant color properties, making it a valuable component in dye and pigment industries. The compound’s structure includes multiple functional groups, such as sulfonic acid, amino, and azo groups, which contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under controlled pH conditions to form the azo compound.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with ammonium hydroxide to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for precise control over reaction conditions.
Continuous Stirred-Tank Reactors (CSTR): For large-scale production, CSTRs are employed to ensure consistent product quality.
Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: The azo groups interact with cellular components, leading to changes in cellular functions.
Pathways Involved: The compound can induce oxidative stress, leading to cell damage or apoptosis. It can also interact with enzymes, altering their activity.
類似化合物との比較
Similar Compounds
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in both research and industry.
特性
CAS番号 |
68227-38-3 |
|---|---|
分子式 |
C22H23N7O7S2 |
分子量 |
561.6 g/mol |
IUPAC名 |
7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;azane |
InChI |
InChI=1S/C22H17N5O7S2.2H3N/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);2*1H3 |
InChIキー |
JGAURABZBOYCKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


